molecular formula C11H19N3O2 B2481937 methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate CAS No. 1219588-46-1

methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate

Cat. No.: B2481937
CAS No.: 1219588-46-1
M. Wt: 225.292
InChI Key: UGQQMKXNVRIOSW-UHFFFAOYSA-N
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Description

Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate (CAS 1219588-46-1) is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . This pyrazole derivative features a 3,5-dimethylpyrazole ring linked to a methyl propanoate ester via an aminoethyl chain. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their wide spectrum of biological activities . Compounds with similar pyrazole cores are extensively investigated for applications such as antimicrobial agents, antifungal agents, and antioxidants . The specific structure of this compound, which combines a heterocyclic system with an ester functional group, makes it a valuable intermediate for synthesizing more complex molecules, including functionalized ligands for metal complexes . This product is classified as a research chemical and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

methyl 3-[2-(3,5-dimethylpyrazol-1-yl)ethylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-9-8-10(2)14(13-9)7-6-12-5-4-11(15)16-3/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQQMKXNVRIOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNCCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamino group.

    Esterification: The final step involves the esterification of the amino group with methyl acrylate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

Biological Activities

The compound is part of the pyrazole family, which is known for its broad range of biological activities. Research indicates that pyrazole derivatives exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrazole compounds can inhibit biofilm formation and quorum sensing in bacteria, which are crucial for their virulence .
  • Anticancer Properties : Some pyrazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The structure of methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate may enhance its efficacy as an anticancer agent due to the presence of the pyrazole moiety, which is often associated with activity against various cancer types .
  • Anti-inflammatory Effects : Pyrazoles have also been studied for their anti-inflammatory properties. The compound's potential to inhibit inflammatory pathways makes it a candidate for further investigation in inflammatory diseases .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

Table 1: Potential Therapeutic Applications

Application AreaMechanism of ActionReferences
AntibacterialInhibition of biofilm formation and quorum sensing
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory mediators
AntidiabeticInhibition of α-glucosidase activity

Case Studies

A selection of studies highlights the compound's efficacy in various applications:

  • Antibiofilm Activity : A study demonstrated that certain pyrazole derivatives could significantly reduce biofilm formation in Staphylococcus aureus, indicating a potential use in treating infections where biofilms are a concern .
  • Cytotoxicity Against Cancer Cells : Research has shown that specific pyrazole derivatives exhibit selective cytotoxicity towards various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

Mechanism of Action

The mechanism of action of methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate and related compounds:

Compound Name Structural Features Molecular Formula Synthesis Approach Physicochemical Properties
This compound (Target) Methyl ester, ethylamino linker, 3,5-dimethylpyrazole C₁₀H₁₇N₃O₂ (inferred) Likely involves alkylation of pyrazole with bromoethylamine, followed by esterification Moderate lipophilicity due to ester group; solubility in polar aprotic solvents (e.g., DMSO)
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate Ethyl ester, methylamino substituent at position 2 C₁₁H₁₉N₃O₂ Condensation of pyrazole with ethyl propanoate derivatives (similar to ) Higher lipophilicity than methyl ester; slower hydrolysis kinetics
Methyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzoate Nitro-substituted pyrazole, benzyl ester Not provided Requires nitration of pyrazole and esterification with benzoic acid Increased molecular weight; potential photolability due to nitro group
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide Amide group replaces ester C₈H₁₄N₄O (inferred) Amidation of propanoic acid precursor Higher solubility in polar solvents; enhanced hydrogen-bonding capacity
1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide (MK6) Aromatic substituents (3,5-dimethylphenyl, 4-methoxyphenyl), carboxamide C₂₀H₂₀N₃O₂ Condensation of ethyl oxopropanoate with pyrazolamine in acetic acid High rigidity due to aromatic groups; potential for π-π stacking interactions

Biological Activity

Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthetic routes, and relevant research findings.

Overview of this compound

This compound belongs to the class of pyrazole derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. The structure features a pyrazole ring substituted with a dimethyl group and an amino propanoate ester, making it a valuable intermediate in drug development and other applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.
  • Alkylation : The pyrazole ring is alkylated using an appropriate alkyl halide, such as 2-bromoethylamine.
  • Esterification : The amino group is esterified with methyl acrylate to yield the final product.

These methods highlight the compound's structural complexity and versatility in chemical reactions.

Pharmacological Properties

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
  • Cytotoxicity : Recent investigations into related compounds have revealed cytotoxic effects on cancer cell lines, indicating that these derivatives may serve as leads for anticancer drug development .

Case Studies

Several studies provide insights into the biological activity of compounds related to this compound:

  • Anti-inflammatory Activity : A study synthesized novel pyrazole derivatives that exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of various pyrazole derivatives against Bacillus subtilis, E. coli, and Aspergillus niger, with promising results indicating effective inhibition at low concentrations .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3,5-DimethylpyrazoleSimple pyrazole without amino groupModerate antimicrobial
Methyl 3-AminopropanoateLacks pyrazole ringLimited bioactivity
Ethyl 3-((2-(3,5-dimethylpyrazol-1-yl)ethyl)amino)propanoateSimilar structure with ethyl esterPotentially higher bioactivity

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole CH3 groups at δ 2.1–2.3 ppm) and carbon connectivity .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and bond angles, critical for validating regiochemistry (e.g., pyrazole ring geometry) .

How can researchers resolve contradictions in spectroscopic data when confirming the structure of novel pyrazole derivatives?

Q. Advanced

  • Cross-validation : Combine NMR, MS, and elemental analysis. For example, a mismatch between calculated and observed molecular ion peaks (ESI-MS) may indicate impurities, requiring HPLC purification .
  • Crystallographic verification : X-ray structures provide definitive proof of regioselectivity, resolving ambiguities in NMR assignments (e.g., distinguishing N-alkylation vs. O-alkylation sites) .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify splitting patterns in complex spectra .

What methodological approaches are suitable for studying the stability and degradation products under varying environmental conditions?

Q. Advanced

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation via HPLC or LC-MS .
  • Hydrolysis studies : Monitor ester bond cleavage in aqueous buffers (pH 1–13) to identify propanoic acid derivatives .
  • Environmental fate modeling : Use logP and pKa values (experimental or computed) to predict partitioning in soil/water systems .

What are the key considerations in designing experiments to assess the biological activity of this compound?

Q. Basic

  • Target selection : Prioritize enzymes/receptors with known pyrazole interactions (e.g., SOD1 mutants in neurodegenerative diseases) .
  • Dose-response assays : Use IC50/EC50 determinations with positive controls (e.g., known inhibitors) .
  • Cell-based models : Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) .

How can computational chemistry be integrated with experimental data to predict reactivity or interaction mechanisms?

Q. Advanced

  • Docking simulations : Use PyMOL or AutoDock to model binding to target proteins (e.g., SOD1), guided by crystallographic data .
  • DFT calculations : Predict reaction pathways (e.g., aza-Michael addition energetics) and optimize transition states .
  • MD simulations : Study solvation effects and conformational stability over nanosecond timescales .

What strategies are recommended for optimizing regioselectivity in pyrazole-containing compound synthesis?

Q. Advanced

  • Steric directing groups : Introduce bulky substituents (e.g., 3,5-dimethyl groups) to block undesired reaction sites .
  • Catalytic control : Use chiral catalysts (e.g., L-proline) to enforce enantioselective aza-Michael additions .
  • Temperature modulation : Lower temperatures (0–25°C) favor kinetic over thermodynamic products .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

How do structural modifications at the pyrazole ring influence the compound’s physicochemical properties and bioactivity?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO2): Increase metabolic stability but reduce solubility .
  • Methyl substituents : Enhance lipophilicity (logP ↑) and blood-brain barrier penetration .
  • Aminoethyl linkers : Improve water solubility via protonation at physiological pH .

What are the challenges in interpreting mass spectrometry data for this compound, particularly regarding fragmentation patterns?

Q. Advanced

  • Ester cleavage : Dominant [M+H–COOCH3]+ peaks may obscure molecular ion signals; use high-resolution MS (HRMS) for accurate mass determination .
  • Pyrazole ring stability : Low fragmentation of the aromatic core complicates structural elucidation; employ MS/MS with collision-induced dissociation (CID) .
  • Isotope patterns : Chlorine-containing analogs show distinct ³⁵Cl/³⁷Cl isotope clusters, aiding impurity detection .

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